molecular formula C12H11BrO5S B11086427 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl butyl carbonate

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl butyl carbonate

Cat. No.: B11086427
M. Wt: 347.18 g/mol
InChI Key: HOFWBLAUDFSPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL BUTYL CARBONATE is a complex organic compound that belongs to the benzoxathiol family. This compound is characterized by the presence of a bromine atom, an oxo group, and a benzoxathiol ring structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL BUTYL CARBONATE typically involves the reaction of 5-bromo-2-oxo-2H-1,3-benzoxathiol with butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL BUTYL CARBONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoxathiol derivatives.

Scientific Research Applications

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL BUTYL CARBONATE is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL BUTYL CARBONATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL BUTYL CARBONATE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its butyl carbonate moiety differentiates it from other benzoxathiol derivatives, providing unique properties for various applications.

Properties

Molecular Formula

C12H11BrO5S

Molecular Weight

347.18 g/mol

IUPAC Name

(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) butyl carbonate

InChI

InChI=1S/C12H11BrO5S/c1-2-3-4-16-11(14)17-8-6-9-10(5-7(8)13)19-12(15)18-9/h5-6H,2-4H2,1H3

InChI Key

HOFWBLAUDFSPAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.